An In-depth Technical Guide to 5-Fluoro-2-phenylbenzoic Acid
An In-depth Technical Guide to 5-Fluoro-2-phenylbenzoic Acid
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of 5-Fluoro-2-phenylbenzoic acid (CAS No: 926219-69-4). This fluorinated biphenyl carboxylic acid is a valuable building block in medicinal chemistry and materials science. Its strategic fluorine substitution significantly influences its electronic properties, metabolic stability, and binding interactions, making it a compound of high interest for researchers in drug discovery and organic synthesis. This document details its physicochemical characteristics, provides a validated synthetic protocol via Suzuki-Miyaura coupling, explores its chemical reactivity, and discusses its role in the development of novel therapeutics and advanced materials.
Introduction: The Strategic Role of Fluorine in Biphenyl Scaffolds
The biphenyl motif is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The introduction of fluorine into such scaffolds is a widely employed strategy in drug design to modulate a range of properties, including metabolic stability, acidity/basicity (pKa), lipophilicity, and binding affinity.[2][3] Fluorine's high electronegativity and small size can alter electronic distribution and create unique intermolecular interactions, often leading to enhanced potency and improved pharmacokinetic profiles.[4]
5-Fluoro-2-phenylbenzoic acid is a bifunctional reagent that combines the structural rigidity of the biphenyl core with the synthetic versatility of a carboxylic acid and the modulating effects of a fluorine substituent. This guide serves as a technical resource for scientists leveraging this molecule in their research, providing foundational data and practical insights into its chemical behavior.
Molecular Structure and Core Identifiers
The fundamental structure of 5-Fluoro-2-phenylbenzoic acid consists of a benzoic acid ring substituted with a phenyl group at the 2-position and a fluorine atom at the 5-position.
Caption: Chemical Structure of 5-Fluoro-2-phenylbenzoic acid.
Physicochemical and Spectroscopic Properties
A summary of the key physicochemical properties is presented below. These characteristics are fundamental for designing reaction conditions, purification protocols, and formulation strategies.
| Property | Value | Source(s) |
| CAS Number | 926219-69-4 | [5][6][7] |
| Molecular Formula | C₁₃H₉FO₂ | [5][8] |
| Molecular Weight | 216.21 g/mol | [5][8] |
| Appearance | White to off-white solid | Typical for this class of compound |
| Melting Point | Not consistently reported; expected to be a solid at room temperature. | N/A |
| Solubility | Soluble in DMSO, DMF, Methanol, Ethyl Acetate; Poorly soluble in water. | Inferred from structure |
| Hydrogen Bond Donor Count | 1 | [5] |
| Hydrogen Bond Acceptor Count | 3 | [5] |
Spectroscopic Data Interpretation
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¹H NMR: Aromatic protons would appear in the range of 7.0-8.2 ppm. The fluorine atom will cause splitting (coupling) in the signals of adjacent protons, resulting in complex multiplets. The carboxylic acid proton will appear as a broad singlet far downfield (>10 ppm).
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¹³C NMR: Aromatic carbons will resonate between 110-140 ppm. The carbon directly bonded to fluorine will exhibit a large C-F coupling constant. The carboxyl carbon (C=O) will be observed downfield, typically >165 ppm.
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¹⁹F NMR: A single resonance is expected, with its chemical shift influenced by the electronic environment of the aromatic system.
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IR Spectroscopy: Characteristic peaks would include a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch (~1700 cm⁻¹), C-F stretches (~1100-1250 cm⁻¹), and C=C stretches from the aromatic rings (~1450-1600 cm⁻¹).
Synthesis and Manufacturing
5-Fluoro-2-phenylbenzoic acid is most efficiently synthesized via palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being the preferred method for its high functional group tolerance and mild reaction conditions.[9][10]
Caption: General workflow for the synthesis of 5-Fluoro-2-phenylbenzoic acid.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a reliable method for the gram-scale synthesis of the title compound. The causality behind this choice is the commercial availability of the starting materials and the high efficiency of this palladium-catalyzed reaction for forming C-C bonds between sp²-hybridized carbons.[11][12]
Materials:
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2-Bromo-5-fluorobenzoic acid (1.0 eq)
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Phenylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)
-
Potassium Carbonate (K₂CO₃) (3.0 eq)
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1,4-Dioxane
-
Deionized Water
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Ethyl Acetate (EtOAc)
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1 M Hydrochloric Acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-Bromo-5-fluorobenzoic acid (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. This is critical as the Pd(0) catalyst is sensitive to oxygen.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add 1,4-dioxane and deionized water (typically in a 4:1 to 3:1 v/v ratio). Degas the solvent mixture by bubbling the inert gas through it for 15-20 minutes. Add the tetrakis(triphenylphosphine)palladium(0) catalyst.
-
Reaction: Heat the mixture to reflux (typically 85-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is generally complete within 4-12 hours.
-
Workup and Extraction: After the reaction is complete, cool the mixture to room temperature. Dilute with water and carefully acidify to pH ~2-3 using 1 M HCl. This step protonates the carboxylate salt, making the product soluble in organic solvents.
-
Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate. The organic layers are combined.
-
Washing and Drying: Wash the combined organic layers with water and then with brine to remove residual inorganic salts. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by silica gel column chromatography or recrystallization to yield 5-Fluoro-2-phenylbenzoic acid as a solid.
Chemical Reactivity and Derivatization
The reactivity of 5-Fluoro-2-phenylbenzoic acid is dominated by its carboxylic acid functional group, which serves as a versatile handle for derivatization.
Caption: Key derivatization reactions of 5-Fluoro-2-phenylbenzoic acid.
Reactions at the Carboxylic Acid Group
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Esterification: Standard Fischer esterification with an alcohol under acidic catalysis provides the corresponding esters. This is often used to protect the carboxylic acid or to modulate solubility and cell permeability in drug candidates.
-
Amidation: The formation of amides is a cornerstone of medicinal chemistry. This can be achieved by first converting the carboxylic acid to a more reactive acyl chloride (using thionyl chloride or oxalyl chloride), followed by reaction with an amine. More commonly, direct coupling with an amine is performed using peptide coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
-
Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, (5-fluoro-[1,1'-biphenyl]-2-yl)methanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃).
Reactions on the Aromatic Rings
Electrophilic aromatic substitution on the biphenyl system is possible but complex. The carboxylic acid group is deactivating and meta-directing, while the fluorine atom is deactivating but ortho-, para-directing. The phenyl group is activating and ortho-, para-directing towards its own ring. The outcome of such reactions would depend heavily on the specific reagents and conditions used.
Applications in Research and Development
The primary value of 5-Fluoro-2-phenylbenzoic acid lies in its utility as a versatile building block.
-
Medicinal Chemistry: The fluorinated biphenyl carboxylic acid scaffold is present in numerous developmental drugs and approved pharmaceuticals, particularly in anti-inflammatory agents, kinase inhibitors, and other targeted therapies. The fluorine atom can block sites of metabolic oxidation, increasing the drug's half-life, while the carboxylic acid often serves as a key binding group to interact with targets like enzymes or receptors.[2]
-
Materials Science: The rigid biphenyl structure is a component of liquid crystals and specialty polymers. The polarity introduced by the fluorine and carboxylic acid groups can be exploited to fine-tune the properties of these materials, such as thermal stability and dielectric constant.
Safety and Handling
As with any laboratory chemical, 5-Fluoro-2-phenylbenzoic acid should be handled with appropriate care. While specific toxicology data is limited, compounds of this class are typically considered irritants.
-
GHS Hazard Classification (Predicted):
-
Skin Irritation (Category 2)
-
Eye Irritation (Category 2A)
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Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation.
-
-
Handling Recommendations:
-
Use in a well-ventilated fume hood.
-
Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and direct contact with skin and eyes.
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Conclusion
5-Fluoro-2-phenylbenzoic acid is a high-value chemical intermediate whose strategic design combines the robust biphenyl scaffold with the advantageous properties of fluorine and the synthetic utility of a carboxylic acid. Its synthesis is readily achievable through robust and scalable Suzuki-Miyaura coupling chemistry. For researchers in drug discovery and materials science, this compound offers a reliable platform for constructing complex molecules with tailored physicochemical and biological properties. A thorough understanding of its reactivity and handling requirements, as outlined in this guide, is essential for its effective and safe utilization in the laboratory.
References
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